
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 activates sGC by binding to its heme moiety and increasing its sensitivity to NO (nitric oxide). This leads to an increase in cGMP production, which in turn activates protein kinase G (PKG) and other downstream effectors. The activation of PKG results in various physiological responses, including smooth muscle relaxation, platelet inhibition, and anti-inflammatory effects.
Biochemical and physiological effects:
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been found to induce vasorelaxation in various vascular beds, including the pulmonary artery, aorta, and mesenteric artery. It also inhibits platelet aggregation and adhesion, which suggests its potential use in preventing thrombosis and stroke. 2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 is a potent and selective activator of sGC, which makes it a valuable tool for studying the role of sGC/cGMP signaling in various biological systems. However, its use in in vivo experiments is limited by its short half-life and poor bioavailability. Moreover, its effects may be influenced by the presence of other signaling pathways, which may complicate the interpretation of the results.
Orientations Futures
There are several potential future directions for research on 2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a disease characterized by elevated pulmonary artery pressure and vascular resistance. 2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been shown to induce potent vasorelaxation in the pulmonary artery, which suggests its potential use as a vasodilator in this disease. Another area of interest is its potential use in the prevention of thrombosis and stroke. 2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been found to inhibit platelet aggregation and adhesion, which suggests its potential use as an anti-thrombotic agent. Finally, further research is needed to elucidate the precise mechanisms underlying its anti-inflammatory effects, which may have implications for the treatment of various inflammatory diseases.
Méthodes De Synthèse
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 can be synthesized by reacting 2-(2-bromo-4-chlorophenoxy)aniline with ethyl cyanoacetate in the presence of potassium carbonate and cyclopropylamine. The reaction mixture is then heated to reflux for several hours to obtain the desired product in high yield and purity.
Applications De Recherche Scientifique
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been widely used as a research tool to investigate the role of sGC/cGMP signaling in various biological systems. It has been shown to have potent vasodilatory effects on smooth muscle cells, which makes it a potential therapeutic agent for the treatment of pulmonary hypertension and other cardiovascular diseases. 2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has also been found to inhibit platelet aggregation, which suggests its potential use in preventing thrombosis and stroke.
Propriétés
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2O2/c1-14(8-17,9-2-3-9)18-13(19)7-20-12-5-4-10(16)6-11(12)15/h4-6,9H,2-3,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJPAMRNEUCEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

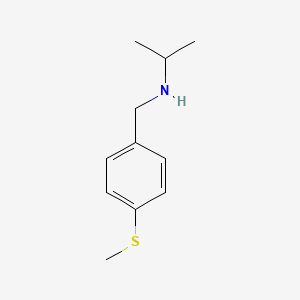

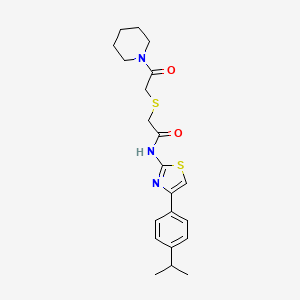

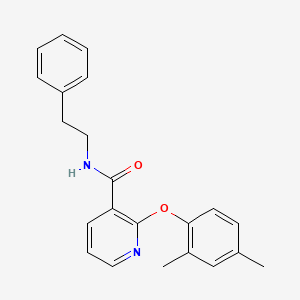
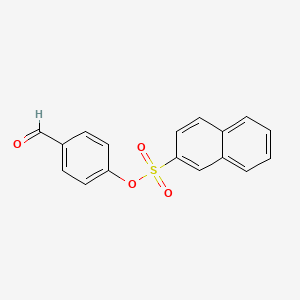
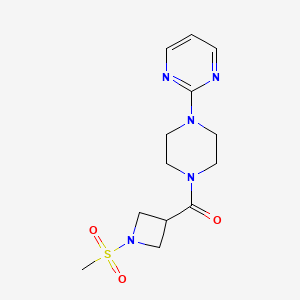
![2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone](/img/structure/B2660945.png)
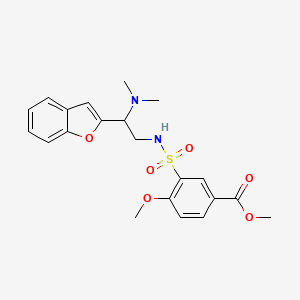
![3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2660947.png)


![1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2660951.png)
![N-(4-butylphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2660952.png)